![molecular formula C14H22O3 B14653648 2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 46823-76-1](/img/structure/B14653648.png)
2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl bicyclo[221]hept-5-ene-2-carboxylate is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane ring system with a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in biological systems where esterases play a significant role in metabolizing ester-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
2-Butoxyethyl bicyclo[221]hept-5-ene-2-carboxylate is unique due to the presence of the butoxyethyl group, which imparts different physical and chemical properties compared to its ethyl and methyl analogs
Eigenschaften
CAS-Nummer |
46823-76-1 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
2-butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-2-3-6-16-7-8-17-14(15)13-10-11-4-5-12(13)9-11/h4-5,11-13H,2-3,6-10H2,1H3 |
InChI-Schlüssel |
YUMMIMWRAIOBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)C1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
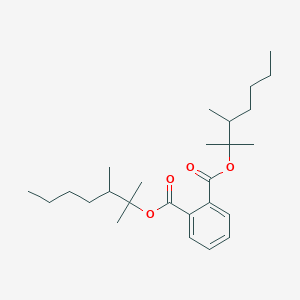
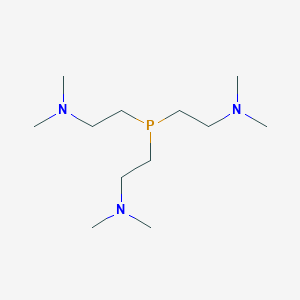
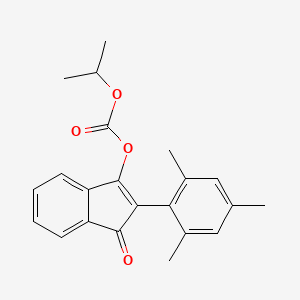
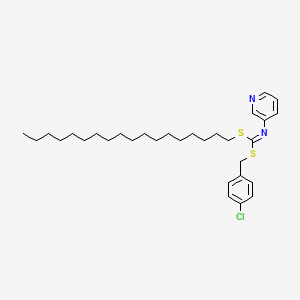
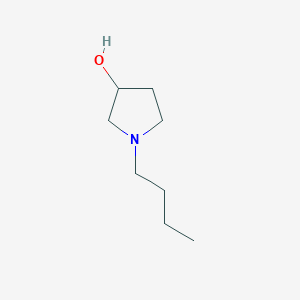
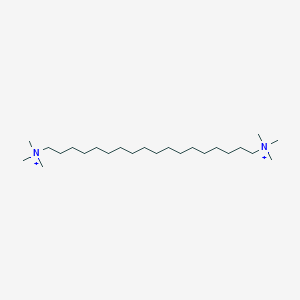
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
